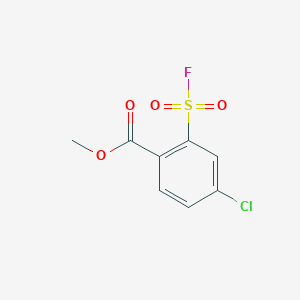

Methyl 4-chloro-2-(fluorosulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6ClFO4S and a molecular weight of 252.65 g/mol . It is a benzoate ester that contains both chloro and fluorosulfonyl functional groups, making it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate typically involves the esterification of 4-chloro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-chloro-2-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonamide or sulfone under appropriate conditions.

Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups.

Reduction Reactions: Products include sulfonamides or sulfones.

Oxidation Reactions: Products include 4-chloro-2-(fluorosulfonyl)benzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 4-chloro-2-(fluorosulfonyl)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Reactions:

- Esterification: The compound can be synthesized through the esterification of 4-chloro-2-(fluorosulfonyl)benzoic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions. This method ensures high yields and purity, making it suitable for industrial applications.

- Nucleophilic Substitution: The presence of the fluorosulfonyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack by various reagents. This property is exploited in synthesizing more complex molecules.

Pharmaceutical Applications

The biological activity of this compound is primarily linked to its interactions with enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, where its reactive groups can form covalent bonds with nucleophilic residues in proteins.

Potential Therapeutic Uses:

- Enzyme Inhibition: Studies have shown that compounds similar to this compound exhibit high binding affinities to specific enzymes, such as carbonic anhydrases (CAIX). These interactions can modulate enzyme activity, making it a candidate for drug development aimed at targeting specific biochemical pathways .

- Cancer Therapeutics: The structural properties of this compound allow for the design of selective inhibitors that could be developed for anticancer treatment. Its ability to selectively inhibit certain isozymes over others highlights its potential in targeted therapy .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is also valuable in agrochemical formulations. Its reactivity and ability to modify biological pathways make it suitable for developing new pesticides or herbicides that are more effective and environmentally friendly.

Case Study 1: Synthesis of High-Affinity Inhibitors

Research has focused on synthesizing this compound derivatives that exhibit high affinity for carbonic anhydrase IX. These derivatives were shown to possess selectivity over other isoforms, indicating their potential use as targeted cancer therapies .

Case Study 2: Interaction Studies

Interaction studies involving this compound have demonstrated its ability to bind with various biological macromolecules. The covalent interactions formed with proteins can lead to significant changes in enzyme activity, which is crucial for understanding its mechanism of action and therapeutic potential .

Mécanisme D'action

The mechanism of action of Methyl 4-chloro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorosulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-chloro-2-(sulfamoyl)benzoate

- Methyl 4-chloro-2-(methylsulfonyl)benzoate

- Methyl 4-chloro-2-(trifluoromethylsulfonyl)benzoate

Uniqueness

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring specific chemical modifications or interactions .

Activité Biologique

Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a benzoate ester structure with a chloro substituent and a fluorosulfonyl group, which contribute to its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Structure and Composition

This compound has the following molecular formula:

- Molecular Formula : C8H7ClF2O4S

- Molecular Weight : 256.66 g/mol

The presence of both chloro and fluorosulfonyl groups enhances the compound's electrophilicity, making it a suitable candidate for covalent interactions with nucleophilic sites on proteins.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols.

- Reduction Reactions : The fluorosulfonyl group can be reduced to a sulfonamide or sulfone under appropriate conditions.

- Oxidation Reactions : The benzoate ester can be oxidized to the corresponding carboxylic acid.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves forming covalent bonds with nucleophilic residues in target enzymes, leading to inhibition of their activity. The specific pathways and interactions depend on the target enzyme or receptor involved. This covalent modification can result in irreversible inhibition, making it a valuable tool in studying enzyme function and drug design .

Applications in Drug Development

Research indicates that this compound is being investigated for its potential use in:

- Enzyme Inhibition Studies : It serves as a model compound for studying protein-ligand interactions.

- Therapeutic Applications : Due to its ability to inhibit specific enzymes, it may have applications in developing treatments for diseases where such enzymes play a critical role.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific hydrolases by forming stable covalent bonds with active site residues. This interaction was quantitatively assessed using kinetic assays, revealing significant inhibition at low micromolar concentrations.

- Cytotoxicity Assessments : In vitro studies have shown that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity was evaluated using MTT assays, where cell viability decreased significantly upon exposure to increasing concentrations of the compound .

- Comparative Analysis with Similar Compounds : A comparative study highlighted that this compound shares structural similarities with other benzoate derivatives but exhibits unique biological activities due to its specific substituents. For instance, while Methyl 5-chloro-2-(fluorosulfonyl)benzoate also shows enzyme inhibition properties, the position of substituents influences the binding affinity and specificity towards different enzymes .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition observed; effective at low micromolar concentrations |

| Cytotoxicity | Decreased cell viability correlated with concentration; notable effects on multiple cell lines |

| Comparative Activity | Unique biological activity compared to structurally similar compounds |

Propriétés

IUPAC Name |

methyl 4-chloro-2-fluorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJDNRSOQOOQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.